1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(2-Chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted at the 1- and 3-positions with chlorinated aromatic groups. Its structure combines a bicyclic thienopyrimidine system with two distinct chloro-substituted benzyl and phenyl moieties, which may enhance its biological activity and physicochemical properties, such as lipophilicity and target binding affinity.
Properties
Molecular Formula |
C19H12Cl2N2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10H,11H2 |
InChI Key |
UPFNHANWVLOTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction: Thieno[3,2-d]pyrimidine-2,4-dione Formation
Gewald Aminothiophene Synthesis
The synthesis begins with the preparation of 2-aminothiophene-3-carboxylate derivatives via the Gewald reaction, a one-pot three-component condensation of α-methylene carbonyl compounds, activated nitriles, and elemental sulfur. For example:
Cyclocondensation to Pyrimidinone
The aminothiophene intermediate undergoes cyclization with urea or thiourea derivatives to form the pyrimidine ring:
- Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with phenyl isothiocyanate under microwave irradiation (45 seconds, 600 W) to yield 3-phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one.
- Acidic or basic conditions (e.g., alcoholic KOH) facilitate cyclization, with yields ranging from 60% to 83%.
Table 1: Key Intermediates in Core Formation
| Intermediate | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| 2-Aminothiophene-3-carboxylate | Gewald reaction, DMF, morpholine | 63–82 | |
| Thienopyrimidin-4-one | Cyclization with urea/thiourea, reflux | 60–83 |
Functionalization at Position 3: 4-Chlorophenyl Incorporation
Nucleophilic Aromatic Substitution
Chlorination of the pyrimidinone core at position 4 using phosphorus oxychloride (POCl₃) generates a reactive intermediate for subsequent substitution:
Final Oxidation to Dione Structure
Hydrolysis of Thioether Intermediates
The 2-thioxo group is oxidized to a ketone using hydrogen peroxide (H₂O₂) in acetic acid:
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Method A (Conventional) | Method B (Microwave) |
|---|---|---|
| Core formation | 6–8 hours, 63% yield | 20 seconds, 87% yield |
| 4-Chlorophenylation | 12 hours, 67% yield | 4 hours, 72% yield |
| 2-Chlorobenzylation | 12 hours, 70% yield | 30 minutes, 85% yield |
| Total time | 30–40 hours | 5–6 hours |
Challenges and Optimization Opportunities
- Regioselectivity in alkylation : Competing reactions at N1 vs. N3 positions require careful stoichiometric control.
- Solvent effects : Polar aprotic solvents (DMF, THF) improve substitution kinetics but complicate purification.
- Catalyst load : Reducing Pd(PPh₃)₄ from 5% to 2.5% maintains coupling efficiency while lowering costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the thienopyrimidine family. It features a thieno[3,2-d]pyrimidine core, with chlorine substituents at the 2 and 4 positions on the benzyl and phenyl rings, potentially enhancing its biological activity and chemical reactivity. Thienopyrimidines are known for their diverse pharmacological properties, making this compound an interesting subject for medicinal chemistry research.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions:
- Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Substituents: The 2-chlorobenzyl and 4-chlorophenyl groups are introduced via nucleophilic substitution reactions with corresponding halides in the presence of suitable bases.
- Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography.
Potential Applications
The unique structure of this compound positions it as a valuable compound in medicinal chemistry. Potential applications include:
*Studies have shown that thienopyrimidine derivatives interact with various biological targets. For instance, they may inhibit specific enzymes involved in cancer progression or microbial growth. Interaction studies often involve assessing binding affinities and inhibitory concentrations against these targets to evaluate efficacy and safety profiles.
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Lacks chlorine on the phenyl group | Anticancer activity |
| 1-(4-chlorobenzyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Contains fluorine substituent | Antimicrobial properties |
| 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Different thienopyrimidine core | Antiviral effects |
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[3,2-d]pyrimidine Derivatives
Compound A: 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Substituents : Fluorine atoms at the 2- and 4-positions of the phenyl ring.
- Properties: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine.
- Applications: Not explicitly stated, but fluorinated analogs are often explored for CNS-targeted therapies due to improved bioavailability .
Compound B: 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Substituents : Imidazo-pyridine and methyl groups at the 6- and 5-positions, respectively.
- Applications: Demonstrated moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis, with MIC values against P. aeruginosa surpassing streptomycin .
Compound C: Z011 (1-(2-(4-Bromo-2-(3,5-dichlorobenzoyl)phenoxy)ethyl)pyrimidine-2,4(1H,3H)-dione)
- Substituents: Bromo and dichlorobenzoyl groups linked via an ethylphenoxy chain.
- Properties : Increased steric hindrance and lipophilicity due to bromine and benzoyl groups.
- Applications: Tested as an NNRTI (non-nucleoside reverse transcriptase inhibitor) for antiviral therapy .
Impact of Ring Fusion Position
- Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The position of the thiophene ring fusion alters electronic distribution and steric accessibility. Thieno[3,2-d] systems (target compound) may favor interactions with planar enzyme active sites (e.g., kinases), while thieno[2,3-d] derivatives (Compound B) are more commonly associated with antimicrobial activity .
Key Research Findings on Analogous Compounds
Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives with heteroaromatic substituents (e.g., imidazo-pyridine) exhibit broad-spectrum activity. The target compound’s chloro groups may enhance Gram-negative targeting due to increased membrane penetration .
Enzyme Inhibition: Derivatives like Z011 (pyrimidine-2,4-dione core) inhibit viral reverse transcriptase, suggesting that the thieno[3,2-d]pyrimidine scaffold could be optimized for similar targets .
SAR Insights : Chlorine atoms at meta/para positions (as in the target compound) improve metabolic stability compared to fluorine, though they may reduce solubility. Hybridization with oxadiazole or imidazole rings (as in Compound B) can balance potency and pharmacokinetics .
Biological Activity
1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound classified within the thienopyrimidine family. This compound features a unique thieno[3,2-d]pyrimidine core structure, characterized by a fused thiophene and pyrimidine ring system. The presence of chlorine substituents at the 2 and 4 positions on the benzyl and phenyl rings respectively enhances its potential biological activity and chemical reactivity. Thienopyrimidines are known for their diverse pharmacological properties, making this compound an interesting subject for medicinal chemistry research.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors that regulate cellular processes like growth and apoptosis. The mechanism typically includes:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer progression.
- Receptor Modulation : It may interact with specific receptors that influence cellular signaling pathways.
Biological Activities
Thienopyrimidine derivatives, including this compound, exhibit a range of biological activities. Notable activities include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : It has been studied for its potential to inhibit microbial growth.
- Anti-inflammatory Effects : Some derivatives in this class have shown promise in reducing inflammation.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes significantly to its biological activity. The combination of both chlorinated groups may confer distinct pharmacological properties compared to other similar compounds.
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Lacks chlorine on the phenyl group | Anticancer activity |
| 1-(4-chlorobenzyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Contains fluorine substituent | Antimicrobial properties |
| 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Different thienopyrimidine core | Antiviral effects |
Synthesis
The synthesis of this compound generally follows multi-step organic reactions:
- Formation of the Thieno[3,2-d]pyrimidine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Substituents : The 2-chlorobenzyl and 4-chlorophenyl groups are introduced via nucleophilic substitution reactions with corresponding halides in the presence of suitable bases.
- Final Cyclization and Purification : The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography.
Case Studies
Research has highlighted several studies focusing on the biological activity of thienopyrimidine derivatives:
- A study published in the National Institutes of Health's National Library of Medicine explored a class of thieno[2,3-d]pyrimidine derivatives for their ability to inhibit d-Dopachrome Tautomerase (d-DT), an enzyme functionally similar to MIF tautomerase. This study identified a related compound with promising inhibitory activity against MIF tautomerase, suggesting that derivatives like this compound could be potential candidates for further investigation in cancer therapy .
Q & A
Q. Q. Why do computational models overestimate binding affinity compared to experimental IC values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
